Morpholino(3-phenylazepan-1-yl)methanone
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Overview
Description
Morpholino(3-phenylazepan-1-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring attached to a 3-phenylazepane moiety through a methanone linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(3-phenylazepan-1-yl)methanone typically involves the reaction of morpholine with 3-phenylazepan-1-one under specific conditions. The process may include:
Starting Materials: Morpholine and 3-phenylazepan-1-one.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst like triethylamine.
Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and scalability.
Automation: Use of automated systems to control reaction parameters precisely.
Purification: Advanced purification methods like high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Morpholino(3-phenylazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield morpholino(3-phenylazepan-1-yl)methanol.
Reduction: Can produce morpholino(3-phenylazepan-1-yl)methane.
Substitution: Results in various substituted morpholino derivatives.
Scientific Research Applications
Morpholino(3-phenylazepan-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, including as an anti-cancer or anti-microbial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Morpholino(3-phenylazepan-1-yl)methanone exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Morpholino(3-phenylpiperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of an azepane ring.
Morpholino(3-phenylpyrrolidin-1-yl)methanone: Contains a pyrrolidine ring, offering different chemical properties.
Uniqueness
Morpholino(3-phenylazepan-1-yl)methanone is unique due to its azepane ring, which provides distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
morpholin-4-yl-(3-phenylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(18-10-12-21-13-11-18)19-9-5-4-8-16(14-19)15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELGOKLKVRZENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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